Selatogrel

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

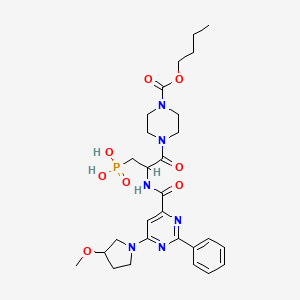

a P2Y12 receptor antagonist; structure in first source

Properties

CAS No. |

1159500-34-1 |

|---|---|

Molecular Formula |

C28H39N6O8P |

Molecular Weight |

618.6 g/mol |

IUPAC Name |

[(2R)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid |

InChI |

InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m0/s1 |

InChI Key |

FYXHWMQPCJOJCH-GMAHTHKFSA-N |

Isomeric SMILES |

CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC |

Canonical SMILES |

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACT-246475; ACT 246475; ACT246475; Selatogrel. |

Origin of Product |

United States |

Foundational & Exploratory

Selatogrel's Mechanism of Action on the P2Y12 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selatogrel (formerly ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2] Administered subcutaneously, it demonstrates a rapid onset of action, making it a promising therapeutic agent for acute thrombotic events such as myocardial infarction.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its pharmacological activity.

Introduction to the P2Y12 Receptor and Platelet Aggregation

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), upon binding, initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. Consequently, antagonism of the P2Y12 receptor is a well-established strategy for antiplatelet therapy.

This compound is a 2-phenylpyrimidine-4-carboxamide (B13652400) analog that distinguishes itself from other P2Y12 inhibitors through its reversible binding, rapid onset, and potent inhibitory effects. Unlike irreversible antagonists such as clopidogrel (B1663587) and prasugrel, this compound's effects are transient, offering a wider therapeutic window.

Molecular Mechanism of Action

This compound functions as a direct, competitive antagonist at the P2Y12 receptor. Binding studies have confirmed that it competes with ADP for the same binding site. Furthermore, recent research has characterized this compound as an inverse agonist. This means that not only does it block the action of ADP, but it also reduces the basal, constitutive activity of the P2Y12 receptor, promoting an inactive receptor conformation.

Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the Gi alpha subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. The G beta-gamma subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This entire cascade culminates in the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.

This compound, by blocking the P2Y12 receptor, prevents this signaling cascade, thereby maintaining high intracellular cAMP levels, promoting VASP phosphorylation, and inhibiting the activation of the GPIIb/IIIa receptor.

Caption: P2Y12 Receptor Signaling Pathway and this compound Inhibition.

Pharmacodynamics and Efficacy

This compound's pharmacodynamic profile is characterized by a rapid, potent, and reversible inhibition of platelet aggregation.

Quantitative Data

The following tables summarize the key pharmacodynamic parameters of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Condition | Reference |

| IC50 | 8 nM | Human | Platelet Aggregation | |

| Kd | 3.5 nM | Human | Reversible Binding |

Table 2: Clinical Pharmacodynamic Effects of this compound

| Dose | Time Point | Parameter | Value | Patient Population | Reference |

| 8 mg (s.c.) | 15 min | PRU (median) | 51 | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 15 min | PRU (median) | 9 | Acute Myocardial Infarction | |

| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 91% | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 96% | Acute Myocardial Infarction | |

| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 89% | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 90% | Acute Myocardial Infarction |

PRU: P2Y12 Reaction Units

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a series of in vitro and ex vivo experiments.

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the P2Y12 receptor.

Methodology:

-

Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation. The platelet-rich plasma is then ultracentrifuged to pellet the platelets. The platelet pellet is resuspended and lysed to isolate the cell membranes containing the P2Y12 receptors.

-

Radioligand Binding: A radiolabeled form of this compound (e.g., [3H]-selatogrel) is incubated with the prepared platelet membranes at various concentrations.

-

Competition Binding: To determine the specificity of binding, a parallel experiment is conducted where a known P2Y12 antagonist is added in excess to displace the radiolabeled this compound.

-

Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.

-

Data Analysis: The binding data are analyzed using Scatchard analysis or non-linear regression to calculate the dissociation constant (Kd).

Platelet Aggregation Assay (Light Transmittance Aggregometry)

Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.

-

Instrumentation: A light transmittance aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and stirred continuously at 37°C. A baseline light transmittance is established.

-

Inhibitor Incubation: this compound at various concentrations is added to the PRP and incubated for a specified period.

-

Agonist Addition: ADP is added to induce platelet aggregation.

-

Measurement: The change in light transmittance is recorded over time as the platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is then calculated.

Caption: Workflow for Light Transmittance Aggregometry.

VerifyNow P2Y12 Assay

Objective: To assess the level of P2Y12 receptor blockade in whole blood.

Methodology:

-

Principle: The VerifyNow system is a point-of-care, cartridge-based assay that measures platelet-induced aggregation. The P2Y12 cartridge contains ADP and prostaglandin (B15479496) E1 (to reduce the contribution of P2Y1 receptors).

-

Sample Collection: A whole blood sample is collected in a Greiner Bio-One 3.2% sodium citrate (B86180) vacuum tube.

-

Assay Procedure: The blood sample is dispensed into the assay cartridge, which is then inserted into the VerifyNow instrument.

-

Measurement: The instrument measures the rate and extent of platelet aggregation by detecting the agglutination of fibrinogen-coated beads with activated platelets.

-

Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

Conclusion

This compound is a novel P2Y12 receptor antagonist with a distinct pharmacological profile. Its reversible, competitive antagonism and inverse agonist properties, combined with a rapid and potent inhibition of platelet aggregation, position it as a significant advancement in antiplatelet therapy. The subcutaneous route of administration further enhances its utility in the acute setting. The data and methodologies presented in this guide provide a comprehensive overview of this compound's mechanism of action, offering valuable insights for researchers and clinicians in the field of cardiovascular medicine.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcutaneous this compound Inhibits Platelet Aggregation in Patients With Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Selatogrel's Mechanism of Action on the P2Y12 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selatogrel (formerly ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2] Administered subcutaneously, it demonstrates a rapid onset of action, making it a promising therapeutic agent for acute thrombotic events such as myocardial infarction.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its pharmacological activity.

Introduction to the P2Y12 Receptor and Platelet Aggregation

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its endogenous ligand, adenosine diphosphate (ADP), upon binding, initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. Consequently, antagonism of the P2Y12 receptor is a well-established strategy for antiplatelet therapy.

This compound is a 2-phenylpyrimidine-4-carboxamide analog that distinguishes itself from other P2Y12 inhibitors through its reversible binding, rapid onset, and potent inhibitory effects. Unlike irreversible antagonists such as clopidogrel and prasugrel, this compound's effects are transient, offering a wider therapeutic window.

Molecular Mechanism of Action

This compound functions as a direct, competitive antagonist at the P2Y12 receptor. Binding studies have confirmed that it competes with ADP for the same binding site. Furthermore, recent research has characterized this compound as an inverse agonist. This means that not only does it block the action of ADP, but it also reduces the basal, constitutive activity of the P2Y12 receptor, promoting an inactive receptor conformation.

Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the Gi alpha subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. The G beta-gamma subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This entire cascade culminates in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

This compound, by blocking the P2Y12 receptor, prevents this signaling cascade, thereby maintaining high intracellular cAMP levels, promoting VASP phosphorylation, and inhibiting the activation of the GPIIb/IIIa receptor.

Caption: P2Y12 Receptor Signaling Pathway and this compound Inhibition.

Pharmacodynamics and Efficacy

This compound's pharmacodynamic profile is characterized by a rapid, potent, and reversible inhibition of platelet aggregation.

Quantitative Data

The following tables summarize the key pharmacodynamic parameters of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Condition | Reference |

| IC50 | 8 nM | Human | Platelet Aggregation | |

| Kd | 3.5 nM | Human | Reversible Binding |

Table 2: Clinical Pharmacodynamic Effects of this compound

| Dose | Time Point | Parameter | Value | Patient Population | Reference |

| 8 mg (s.c.) | 15 min | PRU (median) | 51 | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 15 min | PRU (median) | 9 | Acute Myocardial Infarction | |

| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 91% | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 96% | Acute Myocardial Infarction | |

| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 89% | Acute Myocardial Infarction | |

| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 90% | Acute Myocardial Infarction |

PRU: P2Y12 Reaction Units

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a series of in vitro and ex vivo experiments.

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the P2Y12 receptor.

Methodology:

-

Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation. The platelet-rich plasma is then ultracentrifuged to pellet the platelets. The platelet pellet is resuspended and lysed to isolate the cell membranes containing the P2Y12 receptors.

-

Radioligand Binding: A radiolabeled form of this compound (e.g., [3H]-selatogrel) is incubated with the prepared platelet membranes at various concentrations.

-

Competition Binding: To determine the specificity of binding, a parallel experiment is conducted where a known P2Y12 antagonist is added in excess to displace the radiolabeled this compound.

-

Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.

-

Data Analysis: The binding data are analyzed using Scatchard analysis or non-linear regression to calculate the dissociation constant (Kd).

Platelet Aggregation Assay (Light Transmittance Aggregometry)

Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.

-

Instrumentation: A light transmittance aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and stirred continuously at 37°C. A baseline light transmittance is established.

-

Inhibitor Incubation: this compound at various concentrations is added to the PRP and incubated for a specified period.

-

Agonist Addition: ADP is added to induce platelet aggregation.

-

Measurement: The change in light transmittance is recorded over time as the platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is then calculated.

Caption: Workflow for Light Transmittance Aggregometry.

VerifyNow P2Y12 Assay

Objective: To assess the level of P2Y12 receptor blockade in whole blood.

Methodology:

-

Principle: The VerifyNow system is a point-of-care, cartridge-based assay that measures platelet-induced aggregation. The P2Y12 cartridge contains ADP and prostaglandin E1 (to reduce the contribution of P2Y1 receptors).

-

Sample Collection: A whole blood sample is collected in a Greiner Bio-One 3.2% sodium citrate vacuum tube.

-

Assay Procedure: The blood sample is dispensed into the assay cartridge, which is then inserted into the VerifyNow instrument.

-

Measurement: The instrument measures the rate and extent of platelet aggregation by detecting the agglutination of fibrinogen-coated beads with activated platelets.

-

Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

Conclusion

This compound is a novel P2Y12 receptor antagonist with a distinct pharmacological profile. Its reversible, competitive antagonism and inverse agonist properties, combined with a rapid and potent inhibition of platelet aggregation, position it as a significant advancement in antiplatelet therapy. The subcutaneous route of administration further enhances its utility in the acute setting. The data and methodologies presented in this guide provide a comprehensive overview of this compound's mechanism of action, offering valuable insights for researchers and clinicians in the field of cardiovascular medicine.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcutaneous this compound Inhibits Platelet Aggregation in Patients With Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Selatogrel (ACT-246475): A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selatogrel, also known as ACT-246475, is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3][4] Developed as a subcutaneously administered agent, this compound is under investigation for the acute treatment of myocardial infarction, aiming to provide rapid and effective antiplatelet effects.[5] This technical guide provides an in-depth overview of this compound's chemical properties, a plausible synthetic route based on published literature, its mechanism of action, and key preclinical and clinical experimental protocols.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid. Its structure is characterized by a central phosphonic acid-containing amino acid core, linked to a piperazine (B1678402) carbamate (B1207046) moiety and a substituted 2-phenylpyrimidine-4-carboxamide (B13652400) group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid | |

| Synonyms | ACT-246475 | |

| CAS Number | 1159500-34-1 | |

| Chemical Formula | C28H39N6O8P | |

| Molecular Weight | 618.63 g/mol | |

| Appearance | Solid powder |

Synthesis of this compound

The synthesis of this compound was first reported by Caroff et al. in the Journal of Medicinal Chemistry in 2015. While the detailed, step-by-step experimental procedure is proprietary, the overall synthetic strategy can be outlined in three main parts: the synthesis of the key fragments and their subsequent coupling.

Plausible Synthetic Scheme:

The synthesis involves the preparation of three key intermediates:

-

Intermediate 1: A protected (R)-aminophosphonic acid derivative with a piperazine carbamate side chain.

-

Intermediate 2: 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid.

-

Intermediate 3: A suitable protecting group strategy for the phosphonic acid.

The general approach involves the coupling of the piperazine carbamate fragment to an N-protected aminophosphonic acid. Following deprotection of the amino group, the resulting intermediate is then coupled with the functionalized pyrimidine (B1678525) carboxylic acid. The final step involves the deprotection of the phosphonic acid to yield this compound.

Mechanism of Action: P2Y12 Receptor Antagonism

This compound exerts its antiplatelet effect by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.

P2Y12 Signaling Pathway:

-

Agonist Binding: ADP, released from dense granules of activated platelets or damaged cells, binds to the P2Y12 receptor.

-

G-protein Activation: This binding activates the associated Gi protein, leading to the dissociation of its α and βγ subunits.

-

Downstream Signaling: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.

-

Platelet Aggregation: The overall effect is the activation of the glycoprotein (B1211001) IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation, as well as further platelet activation and degranulation.

-

Inhibition by this compound: this compound competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking the entire downstream signaling cascade, ultimately inhibiting platelet aggregation.

Experimental Data

In Vitro Potency

This compound demonstrates potent inhibition of platelet aggregation in in vitro assays.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Assay |

| IC50 | 8 nM | ADP-induced platelet aggregation |

Preclinical Efficacy

Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound.

Table 3: Preclinical Efficacy in Rat FeCl3-Induced Thrombosis Model

| Treatment | Dose | Effect | Reference(s) |

| This compound | 0-0.1 mg/kg (IV) | Dose-dependent prevention of thrombotic occlusions | |

| This compound vs. Ticagrelor | Equipotent doses | This compound caused significantly less bleeding | |

| This compound vs. Clopidogrel | Equipotent doses | This compound displayed a wider therapeutic window |

Clinical Pharmacokinetics and Pharmacodynamics

Phase I and II clinical trials have provided initial data on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in humans.

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Subcutaneous this compound in Patients with Chronic Coronary Syndromes

| Parameter | This compound 8 mg | This compound 16 mg | Placebo | Reference(s) |

| Time to Peak Plasma Concentration | ~30 min | ~30 min | N/A | |

| P2Y12 Reaction Units (PRU) at 15 min (mean ± SD) | 10 ± 25 | 4 ± 10 | 163 ± 73 | |

| Pharmacodynamic Responders at 30 min | 89% | 90% | 16% |

Experimental Protocols

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats

This widely used model assesses the in vivo antithrombotic efficacy of a compound.

Objective: To evaluate the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats following injury with ferric chloride.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with 2% isoflurane). A midline cervical incision is made to expose the right common carotid artery, which is carefully dissected from the surrounding tissues.

-

Drug Administration: this compound or vehicle is administered intravenously (e.g., via a tail vein catheter) as a bolus or continuous infusion before the induction of thrombosis.

-

Thrombus Induction: A piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 35-50%) is applied topically to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

-

Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to continuously monitor blood flow. The time to occlusion (cessation of blood flow) is recorded.

-

Data Analysis: The time to occlusion is compared between the treatment and vehicle groups. A longer time to occlusion in the treatment group indicates an antithrombotic effect. The weight of the thrombus can also be measured post-mortem.

In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry - LTA)

LTA is a gold-standard method to assess platelet function in vitro.

Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.

Methodology:

-

Sample Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 150-200 g for 15 minutes). Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.

-

Assay Procedure:

-

PRP is placed in a cuvette in an aggregometer and stirred at 37°C.

-

A baseline light transmittance is established using PRP (0% aggregation) and PPP (100% aggregation).

-

This compound at various concentrations or vehicle is pre-incubated with the PRP.

-

A platelet agonist, such as ADP (e.g., 20 µM), is added to induce aggregation.

-

-

Data Acquisition: The instrument measures the change in light transmittance as platelets aggregate. The maximum platelet aggregation (%) is recorded.

-

Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of this compound compared to the vehicle control. An IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation) is determined.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

Objective: To determine the plasma concentration of this compound for pharmacokinetic studies.

Methodology (Representative Protocol):

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (a stable isotope-labeled version of this compound or a structurally similar molecule) is added to the plasma samples, calibrators, and quality control samples.

-

Proteins are precipitated by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.

-

-

Chromatographic Separation (LC):

-

The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.

-

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of this compound in the unknown samples are then determined from this curve.

Conclusion

This compound (ACT-246475) is a promising P2Y12 receptor antagonist with a distinct chemical structure and a mechanism of action that allows for rapid, potent, and reversible inhibition of platelet aggregation. Preclinical and early-phase clinical data suggest a favorable efficacy and safety profile, particularly its potential for a wider therapeutic window compared to other antiplatelet agents. The experimental protocols described herein are fundamental to the non-clinical and clinical development of this compound and similar antithrombotic drugs. Further research and ongoing late-stage clinical trials will continue to elucidate the full therapeutic potential of this compound in the management of acute coronary syndromes.

References

- 1. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Selatogrel (ACT-246475): A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selatogrel, also known as ACT-246475, is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3][4] Developed as a subcutaneously administered agent, this compound is under investigation for the acute treatment of myocardial infarction, aiming to provide rapid and effective antiplatelet effects.[5] This technical guide provides an in-depth overview of this compound's chemical properties, a plausible synthetic route based on published literature, its mechanism of action, and key preclinical and clinical experimental protocols.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid. Its structure is characterized by a central phosphonic acid-containing amino acid core, linked to a piperazine carbamate moiety and a substituted 2-phenylpyrimidine-4-carboxamide group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid | |

| Synonyms | ACT-246475 | |

| CAS Number | 1159500-34-1 | |

| Chemical Formula | C28H39N6O8P | |

| Molecular Weight | 618.63 g/mol | |

| Appearance | Solid powder |

Synthesis of this compound

The synthesis of this compound was first reported by Caroff et al. in the Journal of Medicinal Chemistry in 2015. While the detailed, step-by-step experimental procedure is proprietary, the overall synthetic strategy can be outlined in three main parts: the synthesis of the key fragments and their subsequent coupling.

Plausible Synthetic Scheme:

The synthesis involves the preparation of three key intermediates:

-

Intermediate 1: A protected (R)-aminophosphonic acid derivative with a piperazine carbamate side chain.

-

Intermediate 2: 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid.

-

Intermediate 3: A suitable protecting group strategy for the phosphonic acid.

The general approach involves the coupling of the piperazine carbamate fragment to an N-protected aminophosphonic acid. Following deprotection of the amino group, the resulting intermediate is then coupled with the functionalized pyrimidine carboxylic acid. The final step involves the deprotection of the phosphonic acid to yield this compound.

Mechanism of Action: P2Y12 Receptor Antagonism

This compound exerts its antiplatelet effect by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.

P2Y12 Signaling Pathway:

-

Agonist Binding: ADP, released from dense granules of activated platelets or damaged cells, binds to the P2Y12 receptor.

-

G-protein Activation: This binding activates the associated Gi protein, leading to the dissociation of its α and βγ subunits.

-

Downstream Signaling: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.

-

Platelet Aggregation: The overall effect is the activation of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation, as well as further platelet activation and degranulation.

-

Inhibition by this compound: this compound competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking the entire downstream signaling cascade, ultimately inhibiting platelet aggregation.

Experimental Data

In Vitro Potency

This compound demonstrates potent inhibition of platelet aggregation in in vitro assays.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Assay |

| IC50 | 8 nM | ADP-induced platelet aggregation |

Preclinical Efficacy

Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound.

Table 3: Preclinical Efficacy in Rat FeCl3-Induced Thrombosis Model

| Treatment | Dose | Effect | Reference(s) |

| This compound | 0-0.1 mg/kg (IV) | Dose-dependent prevention of thrombotic occlusions | |

| This compound vs. Ticagrelor | Equipotent doses | This compound caused significantly less bleeding | |

| This compound vs. Clopidogrel | Equipotent doses | This compound displayed a wider therapeutic window |

Clinical Pharmacokinetics and Pharmacodynamics

Phase I and II clinical trials have provided initial data on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in humans.

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Subcutaneous this compound in Patients with Chronic Coronary Syndromes

| Parameter | This compound 8 mg | This compound 16 mg | Placebo | Reference(s) |

| Time to Peak Plasma Concentration | ~30 min | ~30 min | N/A | |

| P2Y12 Reaction Units (PRU) at 15 min (mean ± SD) | 10 ± 25 | 4 ± 10 | 163 ± 73 | |

| Pharmacodynamic Responders at 30 min | 89% | 90% | 16% |

Experimental Protocols

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats

This widely used model assesses the in vivo antithrombotic efficacy of a compound.

Objective: To evaluate the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats following injury with ferric chloride.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with 2% isoflurane). A midline cervical incision is made to expose the right common carotid artery, which is carefully dissected from the surrounding tissues.

-

Drug Administration: this compound or vehicle is administered intravenously (e.g., via a tail vein catheter) as a bolus or continuous infusion before the induction of thrombosis.

-

Thrombus Induction: A piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 35-50%) is applied topically to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

-

Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to continuously monitor blood flow. The time to occlusion (cessation of blood flow) is recorded.

-

Data Analysis: The time to occlusion is compared between the treatment and vehicle groups. A longer time to occlusion in the treatment group indicates an antithrombotic effect. The weight of the thrombus can also be measured post-mortem.

In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry - LTA)

LTA is a gold-standard method to assess platelet function in vitro.

Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.

Methodology:

-

Sample Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 150-200 g for 15 minutes). Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.

-

Assay Procedure:

-

PRP is placed in a cuvette in an aggregometer and stirred at 37°C.

-

A baseline light transmittance is established using PRP (0% aggregation) and PPP (100% aggregation).

-

This compound at various concentrations or vehicle is pre-incubated with the PRP.

-

A platelet agonist, such as ADP (e.g., 20 µM), is added to induce aggregation.

-

-

Data Acquisition: The instrument measures the change in light transmittance as platelets aggregate. The maximum platelet aggregation (%) is recorded.

-

Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of this compound compared to the vehicle control. An IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation) is determined.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

Objective: To determine the plasma concentration of this compound for pharmacokinetic studies.

Methodology (Representative Protocol):

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (a stable isotope-labeled version of this compound or a structurally similar molecule) is added to the plasma samples, calibrators, and quality control samples.

-

Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

-

Chromatographic Separation (LC):

-

The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.

-

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of this compound in the unknown samples are then determined from this curve.

Conclusion

This compound (ACT-246475) is a promising P2Y12 receptor antagonist with a distinct chemical structure and a mechanism of action that allows for rapid, potent, and reversible inhibition of platelet aggregation. Preclinical and early-phase clinical data suggest a favorable efficacy and safety profile, particularly its potential for a wider therapeutic window compared to other antiplatelet agents. The experimental protocols described herein are fundamental to the non-clinical and clinical development of this compound and similar antithrombotic drugs. Further research and ongoing late-stage clinical trials will continue to elucidate the full therapeutic potential of this compound in the management of acute coronary syndromes.

References

- 1. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of Selatogrel: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Selatogrel, a potent and reversible P2Y12 receptor antagonist. This compound is under investigation for the rapid treatment of acute myocardial infarction. This document details its mechanism of action, binding kinetics, and its effects on platelet function, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and cardiovascular pharmacology.

Mechanism of Action: A Dual-Role Antagonist

This compound distinguishes itself through a dual mechanism of action at the P2Y12 receptor. It acts as a competitive antagonist by directly competing with the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP) for the same binding site.[1] Furthermore, this compound exhibits inverse agonism , meaning it can inhibit the constitutive, baseline activity of the P2Y12 receptor in the absence of an agonist.[2] This is achieved by stabilizing the inactive conformation of the receptor.[2]

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in platelet activation and thrombus formation. Upon binding of its endogenous ligand ADP, the P2Y12 receptor couples to inhibitory G proteins (Gi), which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of protein kinase A (PKA), ultimately resulting in platelet activation and aggregation.

Quantitative Analysis of this compound's In Vitro Activity

The potency of this compound has been quantified through various in vitro assays, providing key metrics for its antagonist activity.

| Parameter | Description | Value | Assay Conditions |

| IC50 | The concentration of this compound that inhibits 50% of ADP-induced platelet aggregation. | 7.9 nM[3] | Human platelet-rich plasma, ADP as agonist. |

| Kd | The equilibrium dissociation constant, representing the affinity of this compound for the P2Y12 receptor. | 3.5 nM[3] | Radioligand binding assay. |

Note: The potency of reversible P2Y12 receptor antagonists like this compound can be influenced by the calcium concentration in the assay medium. In conditions with physiological calcium, this compound demonstrates a 3-fold higher potency in inhibiting ADP-induced platelet aggregation compared to low calcium conditions.

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro experiments used to characterize this compound.

Radioligand Binding Assay for P2Y12 Receptor Affinity

This assay determines the binding affinity of this compound to the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Human platelet membranes or cells expressing the P2Y12 receptor.

-

[³H]-2MeSADP (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of [³H]-2MeSADP with platelet membranes in the presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Light Transmittance Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP solution (agonist, typically 5-20 µM final concentration).

-

This compound solutions of varying concentrations.

-

Aggregometer.

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the baseline of the aggregometer to 0% light transmission with PRP and 100% with PPP.

-

Pre-incubate PRP with different concentrations of this compound or vehicle control.

-

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM).

-

Record the change in light transmittance over time.

-

The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.

VASP Phosphorylation Assay by Flow Cytometry

This assay assesses the phosphorylation state of the vasodilator-stimulated phosphoprotein (VASP), an intracellular marker of P2Y12 receptor activity. Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation.

Materials:

-

Human whole blood or PRP.

-

Prostaglandin E1 (PGE1) to stimulate cAMP production.

-

ADP to inhibit cAMP production via P2Y12.

-

Fixation and permeabilization buffers.

-

Fluorescently labeled antibodies against phosphorylated VASP (p-VASP) and a platelet-specific marker (e.g., CD61).

-

Flow cytometer.

Procedure:

-

Incubate blood or PRP samples with this compound or vehicle.

-

Treat samples with PGE1 alone or a combination of PGE1 and ADP.

-

Fix and permeabilize the platelets.

-

Stain with fluorescently labeled anti-p-VASP and anti-CD61 antibodies.

-

Analyze the samples by flow cytometry to quantify the level of VASP phosphorylation in the platelet population.

-

A Platelet Reactivity Index (PRI) can be calculated to quantify the degree of P2Y12 inhibition.

Mechanism of Action: Competitive Antagonism and Inverse Agonism

The following diagram illustrates the dual mechanism of this compound's action on the P2Y12 receptor.

References

- 1. The potency of this compound, a reversible antagonist of the P2Y12 receptor, is affected by calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inverse agonist efficacy of this compound blunts constitutive P2Y12 receptor signaling by inducing the inactive receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

In Vitro Characterization of Selatogrel: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Selatogrel, a potent and reversible P2Y12 receptor antagonist. This compound is under investigation for the rapid treatment of acute myocardial infarction. This document details its mechanism of action, binding kinetics, and its effects on platelet function, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and cardiovascular pharmacology.

Mechanism of Action: A Dual-Role Antagonist

This compound distinguishes itself through a dual mechanism of action at the P2Y12 receptor. It acts as a competitive antagonist by directly competing with the endogenous agonist adenosine diphosphate (ADP) for the same binding site.[1] Furthermore, this compound exhibits inverse agonism , meaning it can inhibit the constitutive, baseline activity of the P2Y12 receptor in the absence of an agonist.[2] This is achieved by stabilizing the inactive conformation of the receptor.[2]

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in platelet activation and thrombus formation. Upon binding of its endogenous ligand ADP, the P2Y12 receptor couples to inhibitory G proteins (Gi), which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of protein kinase A (PKA), ultimately resulting in platelet activation and aggregation.

Quantitative Analysis of this compound's In Vitro Activity

The potency of this compound has been quantified through various in vitro assays, providing key metrics for its antagonist activity.

| Parameter | Description | Value | Assay Conditions |

| IC50 | The concentration of this compound that inhibits 50% of ADP-induced platelet aggregation. | 7.9 nM[3] | Human platelet-rich plasma, ADP as agonist. |

| Kd | The equilibrium dissociation constant, representing the affinity of this compound for the P2Y12 receptor. | 3.5 nM[3] | Radioligand binding assay. |

Note: The potency of reversible P2Y12 receptor antagonists like this compound can be influenced by the calcium concentration in the assay medium. In conditions with physiological calcium, this compound demonstrates a 3-fold higher potency in inhibiting ADP-induced platelet aggregation compared to low calcium conditions.

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro experiments used to characterize this compound.

Radioligand Binding Assay for P2Y12 Receptor Affinity

This assay determines the binding affinity of this compound to the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Human platelet membranes or cells expressing the P2Y12 receptor.

-

[³H]-2MeSADP (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of [³H]-2MeSADP with platelet membranes in the presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Light Transmittance Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP solution (agonist, typically 5-20 µM final concentration).

-

This compound solutions of varying concentrations.

-

Aggregometer.

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the baseline of the aggregometer to 0% light transmission with PRP and 100% with PPP.

-

Pre-incubate PRP with different concentrations of this compound or vehicle control.

-

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM).

-

Record the change in light transmittance over time.

-

The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.

VASP Phosphorylation Assay by Flow Cytometry

This assay assesses the phosphorylation state of the vasodilator-stimulated phosphoprotein (VASP), an intracellular marker of P2Y12 receptor activity. Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation.

Materials:

-

Human whole blood or PRP.

-

Prostaglandin E1 (PGE1) to stimulate cAMP production.

-

ADP to inhibit cAMP production via P2Y12.

-

Fixation and permeabilization buffers.

-

Fluorescently labeled antibodies against phosphorylated VASP (p-VASP) and a platelet-specific marker (e.g., CD61).

-

Flow cytometer.

Procedure:

-

Incubate blood or PRP samples with this compound or vehicle.

-

Treat samples with PGE1 alone or a combination of PGE1 and ADP.

-

Fix and permeabilize the platelets.

-

Stain with fluorescently labeled anti-p-VASP and anti-CD61 antibodies.

-

Analyze the samples by flow cytometry to quantify the level of VASP phosphorylation in the platelet population.

-

A Platelet Reactivity Index (PRI) can be calculated to quantify the degree of P2Y12 inhibition.

Mechanism of Action: Competitive Antagonism and Inverse Agonism

The following diagram illustrates the dual mechanism of this compound's action on the P2Y12 receptor.

References

- 1. The potency of this compound, a reversible antagonist of the P2Y12 receptor, is affected by calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inverse agonist efficacy of this compound blunts constitutive P2Y12 receptor signaling by inducing the inactive receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Unraveling the Preclinical Journey of Selatogrel: A Technical Guide to its Pharmacokinetics in Animal Models

For Immediate Release

ALLSCHWIL, Switzerland – November 26, 2025 – This in-depth guide provides a comprehensive overview of the preclinical pharmacokinetics of selatogrel (formerly ACT-246475), a potent and reversible P2Y12 receptor antagonist, in various animal models. Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's profile before its transition to clinical evaluation.

This compound, developed by Idorsia Pharmaceuticals, is under investigation for the rapid and potent inhibition of platelet aggregation. Its preclinical development involved extensive studies in rodent and non-rodent species to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Parameters

While specific quantitative data on the pharmacokinetics of this compound in animal models is not extensively published in publicly available literature, the following table summarizes the qualitative findings and highlights the key characteristics observed in preclinical species. It is important to note that much of the detailed quantitative data resides within internal documentation of the developing pharmaceutical company.

| Animal Model | Route of Administration | Key Pharmacokinetic/Pharmacodynamic Observations | Reference |

| Rat | Subcutaneous | - Rapid onset of antithrombotic effect in a ferric chloride-induced thrombosis model.[1][2][3] - Favorable bleeding risk profile compared to other P2Y12 inhibitors.[1] | [1] |

| Mouse | Subcutaneous | - Rapid absorption leading to inhibition of platelet function within 10 minutes. - Effective in dissolving preformed platelet thrombi in intravital microscopy studies. | |

| Guinea Pig | Subcutaneous | - Rapidly blunted ongoing thrombosis in a modified Folts thrombosis model, demonstrating a swift onset of action. |

Experimental Protocols

The preclinical evaluation of this compound involved established animal models to assess its antithrombotic efficacy and pharmacokinetic profile. The methodologies for key experiments are detailed below.

Ferric Chloride-Induced Thrombosis Model in Rats

This model is a standard method for evaluating the efficacy of antithrombotic agents in vivo.

Objective: To assess the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized. The carotid artery is surgically exposed and isolated.

-

Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the surface of the carotid artery for a specific duration. The FeCl₃ induces oxidative injury to the vessel wall, initiating a thrombotic cascade.

-

Drug Administration: this compound is administered subcutaneously at various doses prior to the application of ferric chloride. A vehicle control group is also included.

-

Measurement of Blood Flow: A Doppler flow probe is placed on the artery distal to the site of injury to continuously monitor blood flow.

-

Endpoint: The primary endpoint is the time to occlusion, defined as the time from the application of ferric chloride until blood flow ceases. The efficacy of this compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to the vehicle control.

Modified Folts Thrombosis Model in Guinea Pigs

This model assesses the effect of an antithrombotic agent on existing, actively forming thrombi.

Objective: To evaluate the ability of this compound to inhibit ongoing thrombosis in the carotid artery of guinea pigs.

Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and the carotid artery is exposed.

-

Induction of Thrombosis: The artery is stenosed by applying a ligature to create turbulent blood flow. A vessel crusher is used to induce endothelial injury, initiating thrombus formation.

-

Monitoring of Thrombus Formation: A Doppler flow probe monitors the cyclical flow variations (CFVs) that are characteristic of thrombus formation and embolization.

-

Drug Administration: Once stable CFVs are established, this compound or a vehicle is administered subcutaneously.

-

Endpoint: The primary endpoint is the reduction or cessation of CFVs, indicating the inhibition of ongoing thrombosis.

Signaling Pathway of this compound

This compound exerts its antithrombotic effect by targeting the P2Y12 receptor, a key player in platelet activation and aggregation. The diagram below illustrates the signaling pathway.

Conclusion

The preclinical data from rat, mouse, and guinea pig models consistently demonstrate that subcutaneously administered this compound has a rapid onset of action, leading to potent antithrombotic effects. These findings, derived from established experimental protocols, provided a strong rationale for its advancement into clinical trials. While detailed quantitative pharmacokinetic parameters from these animal studies are not widely disseminated, the qualitative evidence underscores its favorable profile for acute antithrombotic therapy. This guide serves as a foundational resource for professionals in the field, summarizing the critical preclinical pharmacokinetic and pharmacodynamic characteristics of this compound.

References

- 1. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The P2Y12 Receptor Antagonist this compound Dissolves Preformed Platelet Thrombi In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Unraveling the Preclinical Journey of Selatogrel: A Technical Guide to its Pharmacokinetics in Animal Models

For Immediate Release

ALLSCHWIL, Switzerland – November 26, 2025 – This in-depth guide provides a comprehensive overview of the preclinical pharmacokinetics of selatogrel (formerly ACT-246475), a potent and reversible P2Y12 receptor antagonist, in various animal models. Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's profile before its transition to clinical evaluation.

This compound, developed by Idorsia Pharmaceuticals, is under investigation for the rapid and potent inhibition of platelet aggregation. Its preclinical development involved extensive studies in rodent and non-rodent species to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Parameters

While specific quantitative data on the pharmacokinetics of this compound in animal models is not extensively published in publicly available literature, the following table summarizes the qualitative findings and highlights the key characteristics observed in preclinical species. It is important to note that much of the detailed quantitative data resides within internal documentation of the developing pharmaceutical company.

| Animal Model | Route of Administration | Key Pharmacokinetic/Pharmacodynamic Observations | Reference |

| Rat | Subcutaneous | - Rapid onset of antithrombotic effect in a ferric chloride-induced thrombosis model.[1][2][3] - Favorable bleeding risk profile compared to other P2Y12 inhibitors.[1] | [1] |

| Mouse | Subcutaneous | - Rapid absorption leading to inhibition of platelet function within 10 minutes. - Effective in dissolving preformed platelet thrombi in intravital microscopy studies. | |

| Guinea Pig | Subcutaneous | - Rapidly blunted ongoing thrombosis in a modified Folts thrombosis model, demonstrating a swift onset of action. |

Experimental Protocols

The preclinical evaluation of this compound involved established animal models to assess its antithrombotic efficacy and pharmacokinetic profile. The methodologies for key experiments are detailed below.

Ferric Chloride-Induced Thrombosis Model in Rats

This model is a standard method for evaluating the efficacy of antithrombotic agents in vivo.

Objective: To assess the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized. The carotid artery is surgically exposed and isolated.

-

Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the surface of the carotid artery for a specific duration. The FeCl₃ induces oxidative injury to the vessel wall, initiating a thrombotic cascade.

-

Drug Administration: this compound is administered subcutaneously at various doses prior to the application of ferric chloride. A vehicle control group is also included.

-

Measurement of Blood Flow: A Doppler flow probe is placed on the artery distal to the site of injury to continuously monitor blood flow.

-

Endpoint: The primary endpoint is the time to occlusion, defined as the time from the application of ferric chloride until blood flow ceases. The efficacy of this compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to the vehicle control.

Modified Folts Thrombosis Model in Guinea Pigs

This model assesses the effect of an antithrombotic agent on existing, actively forming thrombi.

Objective: To evaluate the ability of this compound to inhibit ongoing thrombosis in the carotid artery of guinea pigs.

Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and the carotid artery is exposed.

-

Induction of Thrombosis: The artery is stenosed by applying a ligature to create turbulent blood flow. A vessel crusher is used to induce endothelial injury, initiating thrombus formation.

-

Monitoring of Thrombus Formation: A Doppler flow probe monitors the cyclical flow variations (CFVs) that are characteristic of thrombus formation and embolization.

-

Drug Administration: Once stable CFVs are established, this compound or a vehicle is administered subcutaneously.

-

Endpoint: The primary endpoint is the reduction or cessation of CFVs, indicating the inhibition of ongoing thrombosis.

Signaling Pathway of this compound

This compound exerts its antithrombotic effect by targeting the P2Y12 receptor, a key player in platelet activation and aggregation. The diagram below illustrates the signaling pathway.

Conclusion

The preclinical data from rat, mouse, and guinea pig models consistently demonstrate that subcutaneously administered this compound has a rapid onset of action, leading to potent antithrombotic effects. These findings, derived from established experimental protocols, provided a strong rationale for its advancement into clinical trials. While detailed quantitative pharmacokinetic parameters from these animal studies are not widely disseminated, the qualitative evidence underscores its favorable profile for acute antithrombotic therapy. This guide serves as a foundational resource for professionals in the field, summarizing the critical preclinical pharmacokinetic and pharmacodynamic characteristics of this compound.

References

- 1. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The P2Y12 Receptor Antagonist this compound Dissolves Preformed Platelet Thrombi In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Pharmacodynamics of Selatogrel: A Deep Dive into its Antiplatelet Effects

For Researchers, Scientists, and Drug Development Professionals

Selatogrel (formerly known as ACT-246475) is a novel, potent, and selective P2Y12 receptor antagonist demonstrating a rapid and reversible inhibition of platelet function.[1][2][3] Its subcutaneous administration allows for a swift onset of action, making it a promising agent for the management of acute coronary syndromes (ACS).[1][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative effects on platelet aggregation, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the P2Y12 Receptor

This compound functions by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor plays a pivotal role in platelet activation and aggregation. When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor, it triggers a cascade of intracellular signaling events that ultimately lead to the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor facilitates platelet aggregation by binding to fibrinogen, leading to thrombus formation. By antagonizing the P2Y12 receptor, this compound effectively blocks ADP-induced platelet aggregation and subsequent clot formation.

A key characteristic of this compound is its reversible binding, which allows for a more controlled and potentially safer antiplatelet effect compared to irreversible inhibitors. This reversibility means that its antiplatelet effects diminish as the drug is cleared from the body.

Quantitative Effects on Platelet Function

Clinical studies have demonstrated a rapid, potent, and dose-dependent inhibition of platelet aggregation following subcutaneous administration of this compound. The antiplatelet effect is observed as early as 15 minutes post-injection.

Phase II Clinical Trial Data in Patients with Acute Myocardial Infarction (AMI)

A study involving patients with AMI evaluated the efficacy of 8 mg and 16 mg single subcutaneous doses of this compound. Platelet function was assessed using the VerifyNow P2Y12 assay, which measures P2Y12 reaction units (PRU). A lower PRU value indicates a higher level of platelet inhibition.

| Time Point | Dose | Median PRU (Range) | Responder Rate† (%) | 97.5% CI |

| 15 min | 8 mg | 51 (4 to 208) | 75 | 58% to 100% |

| 16 mg | 9 (2 to 175) | 91 | 80% to 100% | |

| 30 min | 8 mg | - | 91 | 80% to 100% |

| 16 mg | - | 96 | 87% to 100% | |

| 60 min | 8 mg | - | 75 | 58% to 100% |

| 16 mg | - | 96 | 87% to 100% |

† Responders were defined as patients having PRU <100.

Phase II Clinical Trial Data in Patients with Chronic Coronary Syndromes (CCS)

In a study with patients on background oral antiplatelet therapy, subcutaneous this compound demonstrated rapid and potent platelet inhibition.

| Time Point | Treatment | Mean PRU (± SD) |

| 15 min | This compound 8 mg | 10 ± 25 |

| This compound 16 mg | 4 ± 10 | |

| Placebo | 163 ± 73 |

At 30 minutes post-dose, 89% of patients receiving 8 mg and 90% of those receiving 16 mg of this compound were classified as responders (PRU <100), compared to 16% in the placebo group. The inhibitory effect was sustained for at least 8 hours and was reversible within 24 hours.

Experimental Protocols

The evaluation of this compound's effect on platelet function has primarily relied on two established methods: the VerifyNow P2Y12 assay and Light Transmittance Aggregometry (LTA).

VerifyNow P2Y12 Assay

This is a point-of-care, whole-blood assay designed to measure the reactivity of the P2Y12 receptor.

Methodology:

-

Blood Collection: Whole blood is collected in a tube containing 3.2% sodium citrate.

-

Assay Principle: The assay cartridge contains ADP and other reagents. When the blood sample is added, ADP induces platelet aggregation.

-

Measurement: The instrument measures the rate and extent of platelet aggregation by detecting changes in light transmission.

-

Reporting: The results are reported in P2Y12 Reaction Units (PRU).

Light Transmittance Aggregometry (LTA)

LTA is considered the gold standard for in vitro assessment of platelet aggregation.

Methodology:

-

Blood Collection and Preparation: Blood is collected in tubes with 3.8% tri-sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 240g for 10 minutes) at room temperature. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.

-

Assay Procedure:

-

PRP is placed in a cuvette in an aggregometer.

-

A baseline light transmission is established.

-

An agonist, such as ADP (typically 20 µmol/L), is added to induce platelet aggregation.

-

As platelets aggregate, the light transmission through the PRP increases.

-

-

Data Analysis: The change in light transmission over time is recorded, and the maximum platelet aggregation is determined. The results are often expressed as a percentage of aggregation, with 100% being the light transmission through PPP.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved in this compound's mechanism of action and its evaluation, the following diagrams are provided.

Caption: this compound's mechanism of action on the platelet P2Y12 signaling pathway.

Caption: A generalized workflow for Light Transmittance Aggregometry (LTA).

Conclusion

This compound is a promising subcutaneously administered P2Y12 receptor antagonist with a rapid and potent antiplatelet effect. Its reversible mechanism of action and consistent pharmacodynamic profile make it a valuable candidate for the early management of thrombotic events in patients with ACS. The data from clinical trials, supported by robust experimental protocols, provide a strong foundation for its ongoing development and potential integration into clinical practice. Further phase III studies will be crucial in establishing its long-term safety and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | ACT-246475 | P2Y12 receptor antagonist | TargetMol [targetmol.com]

- 4. What is this compound used for? [synapse.patsnap.com]

The Pharmacodynamics of Selatogrel: A Deep Dive into its Antiplatelet Effects

For Researchers, Scientists, and Drug Development Professionals

Selatogrel (formerly known as ACT-246475) is a novel, potent, and selective P2Y12 receptor antagonist demonstrating a rapid and reversible inhibition of platelet function.[1][2][3] Its subcutaneous administration allows for a swift onset of action, making it a promising agent for the management of acute coronary syndromes (ACS).[1][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative effects on platelet aggregation, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the P2Y12 Receptor

This compound functions by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor plays a pivotal role in platelet activation and aggregation. When adenosine diphosphate (ADP) binds to the P2Y12 receptor, it triggers a cascade of intracellular signaling events that ultimately lead to the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor facilitates platelet aggregation by binding to fibrinogen, leading to thrombus formation. By antagonizing the P2Y12 receptor, this compound effectively blocks ADP-induced platelet aggregation and subsequent clot formation.

A key characteristic of this compound is its reversible binding, which allows for a more controlled and potentially safer antiplatelet effect compared to irreversible inhibitors. This reversibility means that its antiplatelet effects diminish as the drug is cleared from the body.

Quantitative Effects on Platelet Function

Clinical studies have demonstrated a rapid, potent, and dose-dependent inhibition of platelet aggregation following subcutaneous administration of this compound. The antiplatelet effect is observed as early as 15 minutes post-injection.

Phase II Clinical Trial Data in Patients with Acute Myocardial Infarction (AMI)